molecular formula C9H9IO3 B3045291 2-(4-iodophenoxy)propanoic Acid CAS No. 10442-48-5

2-(4-iodophenoxy)propanoic Acid

Cat. No.: B3045291
CAS No.: 10442-48-5
M. Wt: 292.07 g/mol
InChI Key: ITUIVIPEOVLCML-UHFFFAOYSA-N
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Description

2-(4-Iodophenoxy)propanoic Acid is a chemical compound of interest in synthetic organic chemistry and agricultural science research. Its molecular structure, which features a phenoxypropanoic acid backbone substituted with an iodine atom at the para position of the phenyl ring, suggests potential utility as a synthetic intermediate or building block for the development of more complex molecules. Researchers may explore its application in constructing compounds with biological activity. As with many iodinated aromatic compounds, it may also serve as a precursor in metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, which are valuable tools for creating carbon-carbon bonds in complex synthesis workflows. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, wearing suitable protective equipment and working in a well-ventilated area.

Properties

IUPAC Name

2-(4-iodophenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUIVIPEOVLCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404963
Record name 2-(4-iodophenoxy)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10442-48-5
Record name 2-(4-Iodophenoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10442-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-iodophenoxy)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substitution Patterns and Physicochemical Properties

The bioactivity of propanoic acid derivatives is highly dependent on the substituents attached to the aromatic ring and the α-carbon. Below is a comparative analysis of key analogues:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source Evidence
2-(4-Iodophenoxy)propanoic Acid 4-Iodophenoxy (α-carbon) C₉H₉IO₃ 292.07 Chiral (S-configuration); potential intermediate
Ibuprofen 4-Isobutylphenyl (α-carbon) C₁₃H₁₈O₂ 206.28 NSAID; cyclooxygenase (COX) inhibitor
2-(4-Chlorophenoxy)propionic Acid 4-Chlorophenoxy (α-carbon) C₉H₉ClO₃ 200.62 Plant growth regulator or herbicide
2-[4-(Thien-2-ylmethyl)phenyl]propanoic Acid 4-(Thien-2-ylmethyl)phenyl C₁₄H₁₄O₂S 254.32 79% COX inhibition at 10⁻⁴ M
2-(4-Biphenyl)propionic Acid 4-Biphenyl (α-carbon) C₁₅H₁₄O₂ 226.27 Anti-inflammatory candidate

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The iodine atom in this compound is electron-withdrawing, which may enhance stability but reduce solubility compared to chlorine (e.g., 2-(4-Chlorophenoxy)propionic Acid) .
  • Chirality: The (2S)-configuration of this compound may influence enantioselective interactions with biological targets, similar to (S)-naproxen in NSAIDs .
Anti-Inflammatory Activity
  • Ibuprofen : Inhibits COX-1 and COX-2 enzymes, reducing prostaglandin synthesis. Its isobutylphenyl group optimizes binding to COX active sites .
  • 2-[4-(Thien-2-ylmethyl)phenyl]propanoic Acid: Exhibits 79% COX inhibition at 10⁻⁴ M, outperforming tolmetin in preliminary studies . The thiophene moiety may enhance π-π stacking interactions.
  • This compound: No direct activity data are available, but iodine’s large atomic radius could sterically hinder enzyme binding or modify electronic interactions with COX isoforms.
Agricultural and Industrial Uses
  • 2-(4-Chlorophenoxy)propionic Acid: Used as a herbicide or plant growth regulator due to its phenoxyacetic acid backbone, analogous to 2,4-D .
  • 2-(2,4-Dichlorophenoxy)propionic Acid: A potent herbicide requiring strict exposure controls due to toxicity risks .

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